3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and oxadiazole rings, followed by their coupling with a pyrrolidine derivative. Common reagents might include:
Oxidizing agents: for the formation of oxazole and oxadiazole rings.
Coupling reagents: such as EDCI or DCC for amide bond formation.
Solvents: like dichloromethane or DMF.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: by binding to the active site.
Modulation of receptor activity: by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-ol: A similar compound with an alcohol group instead of a ketone.
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-amine: A derivative with an amine group.
Uniqueness
The unique combination of oxazole, oxadiazole, and pyrrolidine rings in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-12(10(2)21-16-9)3-4-13(19)18-6-5-11(7-18)14-15-8-20-17-14/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYWBXWFZLDZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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